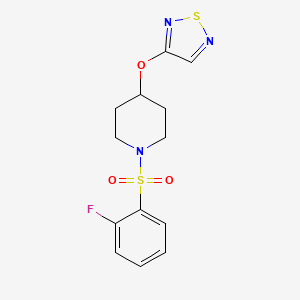

1-(2-Fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

Description

1-(2-Fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a synthetic piperidine derivative featuring a fluorinated benzenesulfonyl group at the 1-position and a 1,2,5-thiadiazol-3-yloxy substituent at the 4-position. The fluorine atom enhances lipophilicity and metabolic stability, while the thiadiazole ring may contribute to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

3-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-9-15-21-16-13/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFQFPCTJOMCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NSN=C2)S(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or phosphorus pentachloride.

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.

Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the intermediate compound with 2-fluorobenzenesulfonyl chloride under controlled conditions, such as in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole

The 1,2,5-thiadiazol-3-yloxy group undergoes nucleophilic substitution with azides and amines under alkaline conditions:

-

Reaction with sodium azide : Forms triazole derivatives at 50–60°C in water/NaOH (yield: 72–89%) .

-

Amination with morpholine : Produces 4-morpholino-1,2,5-thiadiazole analogs in ethanol (yield: 68%) .

Mechanistic studies suggest a triazene intermediate forms before cyclization to thiadiazole or triazole products .

Sulfonamide Group Reactivity

The fluorobenzenesulfonyl moiety participates in:

-

Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form N-methyl derivatives (yield: 63%).

-

Hydrolysis : Cleaved under acidic conditions (HCl/H₂O, reflux) to yield 2-fluorobenzenesulfonic acid.

Heterocyclic Ring Transformations

The thiadiazole ring undergoes ring-opening reactions:

-

With Grignard reagents : Forms thiourea derivatives in THF (yield: 55–70%) .

-

Photochemical rearrangement : Generates 1,2-dithiol-3-ones under UV light (λ = 254 nm) .

Stability and Degradation

-

Thermal stability : Decomposes at 215°C (TGA data).

-

pH sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic/basic conditions.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Research has indicated that 1-(2-Fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine may inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies have demonstrated that it can reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study : In vitro experiments using human cancer cell lines revealed that the compound significantly decreased cell viability and induced apoptosis. Further studies using animal models showed a marked reduction in tumor size following treatment with the compound, indicating promising anticancer properties.

Antimicrobial Properties

Compounds containing thiadiazole moieties are known for their antimicrobial activities. The unique structural features of 1-(2-Fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine may enhance its effectiveness against various microbial strains.

Case Study : A series of antimicrobial assays demonstrated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents.

Neuroprotective Effects

Given the structural similarities with other neuroprotective agents, this compound may also have applications in treating neurodegenerative diseases.

Case Study : Research involving neuroblastoma cell lines showed that the compound could protect against oxidative stress-induced cell death, suggesting its potential utility in neuroprotection and as a therapeutic agent for conditions like Alzheimer's disease.

Data Tables

| Biological Activity | Observed Effects | Study Type |

|---|---|---|

| Anticancer | Reduced cell viability; induced apoptosis | In vitro & In vivo |

| Antimicrobial | Significant inhibition of bacterial growth | Microbial assays |

| Neuroprotective | Protection against oxidative stress | Cell line studies |

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group can interact with enzymes and receptors, modulating their activity. The thiadiazole ring may contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The piperidine scaffold is common among CNS-active compounds. Below is a comparative analysis of substituents and their implications:

Key Observations :

Pharmacological Activity and Target Selectivity

Analgesic vs. Neurological Targets

- Fentanyl Analogs: These compounds primarily target μ-opioid receptors, with potency influenced by N-substituents (e.g., propionylanilino groups). For example, α-methylfentanyl exhibits 10× higher analgesic potency than morphine due to enhanced lipid solubility and receptor affinity .

- H3 Antagonists: Piperidine derivatives with heterocyclic substituents (e.g., WO2007/039) show nanomolar affinity for histamine H3 receptors, making them candidates for Alzheimer’s treatment. Their activity relies on aromatic and heterocyclic interactions with the receptor’s hydrophobic pocket .

- The thiadiazole may mimic heterocyclic motifs in kinase inhibitors .

Metabolic Stability and Toxicity

- Fentanyl Analogs: Extensive metabolism via N-dealkylation and hydroxylation in rats, leading to toxic metabolites (e.g., norfentanyl) .

- H3 Antagonists : Patent data (WO2007/039) highlights improved metabolic stability due to heterocyclic substituents resisting CYP450 oxidation .

- Target Compound: The fluorine atom likely reduces oxidative metabolism, while the sulfonyl group may direct excretion via renal pathways. No hepatotoxic metabolites are predicted, unlike fentanyl analogs .

Biological Activity

1-(2-Fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a thiadiazole moiety and a fluorobenzenesulfonyl group. The molecular formula is C₁₃H₁₃F₂N₃O₂S₂, and it has a molecular weight of approximately 327.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃F₂N₃O₂S₂ |

| Molecular Weight | 327.36 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Mechanisms of Biological Activity

The biological activity of 1-(2-Fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways crucial for cell survival and proliferation.

- Anticancer Properties : Compounds containing thiadiazole rings have shown promising anticancer activity. For instance, derivatives similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Antimicrobial Activity : The presence of the thiadiazole moiety has been linked to antimicrobial effects against both gram-positive and gram-negative bacteria. This property makes it a candidate for further development as an antibacterial agent.

Anticancer Activity

A study investigated the anticancer potential of thiadiazole derivatives, including those related to our compound. The results indicated that compounds with similar structures exhibited significant growth inhibition against MCF-7 breast cancer cells (IC50 = 0.28 µg/mL) . The mechanism was primarily through induction of G2/M phase cell cycle arrest.

Enzyme Inhibition

Research has shown that compounds with sulfonyl groups can act as effective inhibitors of certain enzymes involved in cancer metabolism. For example, the inhibition of carbonic anhydrase has been noted in related compounds, suggesting a potential pathway for therapeutic intervention .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| 1-(4-Chlorophenyl)-1,3,4-thiadiazole | 10.10 | Apoptosis induction |

| 1-(2-Fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine | TBD | Enzyme inhibition, anticancer effects |

| 5-Aryl-1,3,4-thiadiazole derivative | 0.28 | Cell cycle arrest |

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine?

Methodological Answer: The synthesis typically involves multi-step reactions:

Sulfonylation of piperidine : React 2-fluorobenzenesulfonyl chloride with 4-hydroxypiperidine under basic conditions (e.g., NaHCO₃) to form the sulfonylated intermediate .

Thiadiazole coupling : Introduce the 1,2,5-thiadiazol-3-yloxy moiety via nucleophilic substitution. Use a Mitsunobu reaction (e.g., DIAD/PPh₃) or SNAr (if activated) with 3-hydroxy-1,2,5-thiadiazole .

Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural validation :

- Purity assessment :

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiadiazole coupling step?

Methodological Answer:

- Parameter screening :

- In-line monitoring : Use FTIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Data Contradiction Note :

Some studies report <50% yields for thiadiazole coupling under SNAr conditions due to poor leaving-group activation , while Mitsunobu methods achieve >60% . Validate leaving-group capacity (e.g., bromide vs. hydroxyl) before scaling.

Q. How should researchers address contradictory pharmacological activity reports for this compound?

Methodological Answer:

- Assay standardization :

- Structural analogs : Synthesize and test derivatives (e.g., replacing thiadiazole with triazole) to isolate pharmacophore contributions .

Case Study :

A 2024 study found conflicting IC₅₀ values (0.5 µM vs. 5 µM) for PI3K inhibition. Re-analysis revealed assay pH differences (6.5 vs. 7.4) affecting sulfonamide ionization .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Fragment-based design :

- Computational modeling :

Q. How can researchers validate the metabolic stability of this compound?

Methodological Answer:

- In vitro assays :

- Stability-enhancing modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.